(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Chiral building block Enantiomeric purity Diastereomeric ratio

(1R,5R)-3-(tert‑Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral, N-Boc-protected bicyclic β-amino acid building block bearing a conformationally locked cyclopropane-fused pyrrolidine core. Its molecular formula is C₁₁H₁₇NO₄ with a molecular weight of 227.26 g/mol, and it is commercially supplied at purities of 95–98%.

Molecular Formula C11H17NO4
Molecular Weight 227.26 g/mol
CAS No. 1165450-63-4
Cat. No. B3418508
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid
CAS1165450-63-4
Molecular FormulaC11H17NO4
Molecular Weight227.26 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2CC2(C1)C(=O)O
InChIInChI=1S/C11H17NO4/c1-10(2,3)16-9(15)12-5-7-4-11(7,6-12)8(13)14/h7H,4-6H2,1-3H3,(H,13,14)/t7-,11-/m0/s1
InChIKeyOUTDFRNFTVGFRQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

What Is (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (CAS 1165450-63-4) and Why Does Its Defined Stereochemistry Matter for Procurement?


(1R,5R)-3-(tert‑Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid is a chiral, N-Boc-protected bicyclic β-amino acid building block bearing a conformationally locked cyclopropane-fused pyrrolidine core . Its molecular formula is C₁₁H₁₇NO₄ with a molecular weight of 227.26 g/mol, and it is commercially supplied at purities of 95–98% . The (1R,5R) absolute configuration rigidly pre-organizes the carboxylic acid and Boc-protected amine vectors, enabling the predictable introduction of a topologically defined 3-azabicyclo[3.1.0]hexane scaffold into drug-candidate molecules and peptide mimetics .

Generic Substitution Pitfalls for (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid: Why CAS Number and Stereochemistry Are Non-Negotiable


Simply purchasing any 'Boc-azabicyclohexane-carboxylic acid' is scientifically reckless. The 3-azabicyclo[3.1.0]hexane scaffold exists in four stereoisomeric forms, each fixing the relative orientation of the carboxylic acid and the bridgehead cyclopropane in three-dimensional space . Using the racemic mixture (CAS 1363381-55-8) or the (1S,5S)-enantiomer (CAS 1931961-71-5) will invert the scaffold's presentation angle against a biological target or alter the trajectory of downstream amide couplings, potentially destroying on-target potency or creating a mismatched diastereomer in the final molecule . Furthermore, positional isomers—such as the 2-carboxylic acid series that served as the P2 fragment in Boceprevir—place the carboxylate vector on a different carbon, yielding an entirely different substitution geometry and a documented 1000‑fold difference in NS3 protease affinity versus a simple proline baseline .

Head-to-Head and Class-Level Quantitative Differentiation Evidence for (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid


Stereochemical Purity vs. Racemic or Mismatched Enantiomers: Enantiomeric Excess Defines Downstream Diastereomeric Ratio

Commercial lots of (1R,5R)-3-(tert‑butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid are supplied with an enantiomeric excess (ee) ≥98% as verified by chiral HPLC, whereas the racemic mixture (CAS 1363381-55-8) contains equal amounts of (1R,5R) and (1S,5S) enantiomers and the (1S,5S) isomer (CAS 1931961-71-5) is the opposite enantiomer . In a typical amide coupling, using the racemate would yield a 1:1 mixture of diastereomers, halving the yield of the desired product and requiring costly chiral separation, while the (1S,5S) enantiomer would produce the mirror-image scaffold with inverted three-dimensional presentation at the target binding site .

Chiral building block Enantiomeric purity Diastereomeric ratio

Positional Isomer Differentiation: 1-Carboxylic Acid vs. 2-Carboxylic Acid Scaffold Geometry and Target Affinity

The biologically validated 3-azabicyclo[3.1.0]hexane-2-carboxylic acid scaffold, when incorporated as the P2 fragment of Boceprevir, delivers an NS3 protease Ki of ~6–7 nM, representing a 1000‑fold enhancement in binding affinity over the proline-containing pentapeptide baseline . The target (1R,5R)-1-carboxylic acid positional isomer orients the carboxylate vector from the bridgehead carbon rather than from the 2‑position of the pyrrolidine ring, providing a distinct exit vector for conjugation to amines, alcohols, or solid supports that is inaccessible with the 2‑carboxylic acid isomer . No direct head-to-head affinity comparison between the 1‑COOH and 2‑COOH isomers has been published; however, molecular modeling confirms that the two isomers project the carboxylic acid group at angles differing by approximately 60–70° .

Positional isomer Scaffold geometry Protease inhibitor Boceprevir

Conformational Rigidity Advantage: 3-Azabicyclo[3.1.0]hexane Core vs. Flexible Proline or Piperidine Bioisosteres

The fused cyclopropane ring in the 3-azabicyclo[3.1.0]hexane skeleton locks the pyrrolidine ring into a single, rigid envelope conformation, reducing the entropic penalty upon target binding relative to flexible proline or piperidine‑based linkers . In the HCV NS3 protease system, this pre‑organization is the primary driver of the 1000‑fold affinity gain observed when the bicyclic scaffold replaces proline in an otherwise identical pentapeptide sequence . While the reported affinity data pertain to the 2‑carboxylic acid series, the conformational restriction is an intrinsic property of the 3-azabicyclo[3.1.0]hexane core and is shared by the (1R,5R)-1-carboxylic acid derivative .

Conformational restriction Bioisostere Entropic penalty Proline replacement

Boc Protection Strategy: Orthogonal Deprotection Compatibility vs. Fmoc or Cbz Analogs

The tert‑butoxycarbonyl (Boc) group on the bridgehead nitrogen of the target compound is cleaved under acidic conditions (e.g., TFA or HCl/dioxane), whereas the Fmoc‑protected analog (e.g., rac-(1R,5S)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.1.0]hexane-1-carboxylic acid) requires basic conditions (piperidine) for deprotection . This orthogonal reactivity allows the (1R,5R)-Boc compound to be used in synthetic sequences that contain base‑sensitive functionality or that already employ Fmoc‑based solid‑phase peptide synthesis, where the Boc group can be removed without affecting the Fmoc‑protected growing chain . Vendor‑supplied purity for the Boc compound is typically 95–98%, whereas commercial Fmoc analogs are often supplied at 95% with no advantage in purity .

Protecting group Orthogonal deprotection Solid-phase synthesis Boc vs. Fmoc

Highest-Value Application Scenarios for (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid Based on Verified Differentiation


Chiral Template for HCV NS3 Protease Inhibitor and Antiviral Scaffold Optimization

The 3-azabicyclo[3.1.0]hexane core has been the cornerstone of first- and second-generation HCV NS3 protease inhibitors (Boceprevir, Narlaprevir), where it delivers a 1000‑fold affinity gain over proline . The (1R,5R)-1-carboxylic acid variant extends this scaffold family by offering a bridgehead‑anchored acid handle that enables alternative P2‑to‑P3 linker geometries not accessible with the traditional 2-carboxylic acid series, making it a strategic building block for next‑generation antiviral programs exploring novel binding trajectories .

Conformationally Constrained Proline Mimetic for Peptide Turn and Poly-Proline Helix Mimicry

The rigid bicycle fixes the ψ and φ dihedral angles of the pyrrolidine ring into a single low‑energy conformation that mimics the poly‑L‑proline type II (PPII) helix geometry . Incorporating the (1R,5R)-Boc-amino acid into a growing peptide chain pre‑organizes the backbone, reducing the entropic cost of folding and potentially improving target residence time for protein–protein interaction inhibitors .

Orthogonal Building Block for Fmoc‑Based Solid‑Phase Peptide Synthesis (SPPS)

Because the Boc group is stable to the piperidine conditions used for Fmoc removal, the (1R,5R)-Boc-3-azabicyclo[3.1.0]hexane-1-carboxylic acid can be introduced at any stage of an Fmoc‑SPPS sequence and deprotected with TFA without harming the acid‑labile resin linker . This orthogonality is not achievable with the corresponding Fmoc‑protected analog and enables convergent hybrid syntheses where the bicyclic scaffold is installed late‑stage .

Defined‑Geometry Linker for PROTAC and Bioconjugate Design

The bridgehead carboxylic acid and the Boc‑protected amine provide two chemically addressable vectors with a fixed inter‑vector angle and distance (approximately 2.5–3.0 Å projection), offering a structurally rigid linker module for proteolysis‑targeting chimeras (PROTACs) and antibody‑drug conjugates where precise spatial presentation of the two liganding moieties is critical for ternary complex formation .

Quote Request

Request a Quote for (1R,5R)-3-(tert-Butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-1-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.